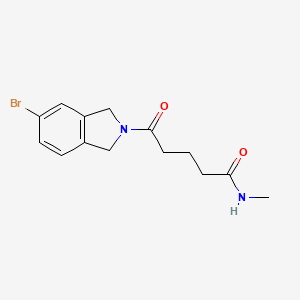![molecular formula C16H15N3O3S B6622968 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as TAK-536 and is currently under investigation for its potential use in the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid involves the inhibition of the COX-2 enzyme, which reduces the production of prostaglandins that cause inflammation. This compound also has a weak affinity for the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. However, the selectivity of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid for COX-2 over COX-1 is much higher than other NSAIDs, which reduces the risk of stomach ulcers and bleeding.
Biochemical and Physiological Effects:
Studies have shown that 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid has potent anti-inflammatory and analgesic effects. This compound reduces the production of prostaglandins that cause inflammation and pain, which makes it effective in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. In addition, this compound has been shown to have a low risk of causing stomach ulcers and bleeding, which is a common side effect of other NSAIDs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid in lab experiments include its high selectivity for COX-2 over COX-1, its potent anti-inflammatory and analgesic effects, and its low risk of causing stomach ulcers and bleeding. However, the limitations of using this compound in lab experiments include its low solubility in water, its high cost, and its limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid. One direction is to investigate the potential use of this compound in the treatment of other inflammatory diseases such as inflammatory bowel disease, psoriasis, and asthma. Another direction is to explore the use of this compound in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and reduce its cost. Finally, further studies could investigate the long-term safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopropionic acid. The resulting compound is then subjected to a series of reactions involving various reagents and catalysts to produce the final product. The overall yield of the synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid has been the subject of extensive scientific research due to its potential use as an anti-inflammatory drug. Studies have shown that this compound has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. By inhibiting the COX-2 enzyme, 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid reduces inflammation and pain.
Eigenschaften
IUPAC Name |
5-[3-(1-methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-9-10(8-17-19)2-5-15(20)18-12-3-4-13-11(6-12)7-14(23-13)16(21)22/h3-4,6-9H,2,5H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGZFANGQBFXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)

![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)

![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine](/img/structure/B6622971.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)